molecular formula Cl2HNO4S2 B3243679 Bis(chlorosulfonyl)amine CAS No. 15873-42-4

Bis(chlorosulfonyl)amine

Cat. No.: B3243679
CAS No.: 15873-42-4
M. Wt: 214.1 g/mol
InChI Key: PVMUVDSEICYOMA-UHFFFAOYSA-N
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Description

Bis(chlorosulfonyl)amine is a chemical compound with the molecular formula Cl2HNO4S2 . It is also known by other names such as imido-bis (sulfuric acid) dichloride, imidobissulfuric acid chloride, imidobis (sulfuryl chloride), imidodisulphonyl chloride, bis (chlorosulfonyl)imide, and di (chlorosulfonyl)imide .


Synthesis Analysis

The synthesis of this compound involves mixing sulfamic acid, thionyl chloride, and chlorosulfonic acid, followed by heating the mixture and allowing it to react . Another method involves the use of microwave irradiation under solvent- and catalyst-free conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl), and the isocyanate group (-N=C=O) . The molecular weight of this compound is 214.04800 .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions . The corresponding sulfonamides were obtained in excellent yields within short reaction times .

Scientific Research Applications

1. Polymerization and Material Applications

Bis(chlorosulfonyl)amine has significant applications in the field of polymer science. It is utilized in the synthesis and modification of polymers, particularly in the development of Poly(amido-amine)s (PAAs). PAAs exhibit remarkable properties, including solubility in various solvents and degradation in aqueous solutions, making them suitable for numerous material and biomedical applications. This includes their use as heavy-metal-ion-complexing polymers and for the fabrication of heparin-absorbing resins and heparinizable materials. Furthermore, due to their biocompatible and biodegradable nature, PAAs are under development for use in anticancer conjugates and as non-viral vectors for intracytoplasmic delivery (Ferruti, Marchisio, & Duncan, 2002).

2. Synthesis of Functional Aromatic Multisulfonyl Chlorides

This compound plays a crucial role in the synthesis of functional aromatic multisulfonyl chlorides. These chlorides serve as vital intermediates in the preparation of complex organic molecules. The process involves oxidative chlorination and chlorosulfonation of compounds with activated aromatic positions. The resulting multisulfonyl chlorides are essential for constructing dendritic and other complex organic structures, which have a wide range of applications in organic synthesis and materials science (Percec et al., 2001).

3. Antimicrobial and Antiviral Properties

Research has also explored the antimicrobial and antiviral properties of compounds derived from this compound. For example, the reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with various amines, which is structurally related to this compound, has led to the development of new antimicrobial and antiviral diphenyl diselenides. These compounds have shown high activity against Gram-positive bacterial species and efficacy against human herpes virus type 1 (HHV-1) and encephalomyocarditis virus (EMCV) (Giurg et al., 2017).

4. Development of High-Performance Polymers

This compound is also instrumental in synthesizing high-performance polymers, such as poly(amine imide)s. These polymers are characterized by high thermal properties, good solubility, and potential applications in areas like electronics, aerospace, and automotive industries due to their high glass transition temperatures and thermal stability. The synthesis involves palladium-catalyzed amination and has led to the creation of polymers with unique structural and functional properties (Li, Li, Zhang, & Zhang, 2007).

Future Directions

Bis(chlorosulfonyl)amine has potential applications in the field of battery electrolytes . It is a crucial precursor to access important sulfonimide salts, which are intriguing electrolyte components for high-performance rechargeable batteries due to their good thermal, chemical, and electrochemical stability .

Properties

IUPAC Name

N-chlorosulfonylsulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl2HNO4S2/c1-8(4,5)3-9(2,6)7/h3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMUVDSEICYOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(S(=O)(=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2HNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15873-42-4
Record name 15873-42-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In the above embodiments, thionyl chloride (SOCl2), sulphamic acid (NH2—SO2OH) and chlorosulphonic acid (HSO3Cl) were mixed to allow the reaction to proceed in the first step. However, these reactants may be mixed stepwise. For example, sulphamic acid (NH2—SO2OH) is first mixed with thionyl chloride (SOCl2). After the sufficient reaction of the compounds is carried out, chlorosulphonic acid (HSO3Cl) is mixed thereto and subjected to heating. According to this procedure, the desired product of the first step, HN(SO2Cl)2 can also be obtained.
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Synthesis routes and methods II

Procedure details

The reaction of sulphamic acid with chlorosulphonic acid and thionyl chloride gives HN(SO2Cl)2. This reaction also provides by-products including sulphur dioxide, sulphuric acid and hydrochloric acid. Sulphur dioxide is generated from the reaction of thionyl chloride with sulphamic acid. Thus generation of sulphur dioxide indicates continuation of the reaction. Thus the heating is continued until generation of sulphur dioxide is ceased.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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